molecular formula C15H14N4O4 B3005554 N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxypyridine-3-carboxamide CAS No. 1334368-77-2

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxypyridine-3-carboxamide

Cat. No.: B3005554
CAS No.: 1334368-77-2
M. Wt: 314.301
InChI Key: JABNXYJPBCRUMQ-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxypyridine-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of research and industry. The compound consists of a furan ring, an oxadiazole ring, and a pyridine ring, which contribute to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxypyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the furan and oxadiazole intermediates. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The furan ring can be synthesized through the Maillard reaction or other organic synthesis methods involving furfural derivatives .

Industrial Production Methods

Industrial production of this compound may involve the use of biorefineries to obtain furan derivatives from biomass sources. This approach is more sustainable and environmentally friendly compared to traditional methods that rely on petroleum-based feedstocks .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxypyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include furanones, hydrazine derivatives, and substituted pyridines, which can be further utilized in various applications .

Scientific Research Applications

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxypyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxypyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with furan, oxadiazole, and pyridine rings, such as:

Uniqueness

Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial purposes .

Biological Activity

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxypyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C13H13N5O3C_{13}H_{13}N_5O_3 and a molecular weight of 287.27 g/mol. It contains a furan moiety, an oxadiazole ring, and a methoxypyridine structure, which contribute to its biological activity.

PropertyValue
Molecular FormulaC13H13N5O3
Molecular Weight287.27 g/mol
CAS Number1251543-48-2

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Synthesis of the Furan Derivative : The furan ring is synthesized using methods such as the Paal-Knorr synthesis.
  • Formation of the Oxadiazole Ring : This is achieved through cyclodehydration reactions involving hydrazides and carboxylic acids.
  • Pyridine Modification : The methoxypyridine component is introduced through nucleophilic substitution reactions.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing oxadiazole rings have shown promising results against breast cancer cell lines (MDA-MB-231), with IC50 values indicating effective inhibition at low concentrations .

In a comparative study involving various synthesized compounds, it was noted that those with electron-withdrawing groups exhibited stronger cytotoxicity than their counterparts. This suggests that the electronic nature of substituents plays a crucial role in enhancing the biological activity of such compounds .

Antiviral Properties

Research has highlighted the potential antiviral activity of oxadiazole-containing compounds against HIV. Specifically, derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showcasing higher potency and favorable resistance profiles compared to existing treatments . The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance binding affinity and inhibit viral replication effectively.

Case Studies

  • Study on Cytotoxicity :
    A recent investigation assessed the cytotoxic effects of several oxadiazole derivatives on MDA-MB-231 cells. Among the tested compounds, one derivative exhibited an IC50 value of 27.6 μM, indicating strong inhibitory activity on cell proliferation .
  • Antiviral Screening :
    In another study focusing on NNRTIs, several derivatives were evaluated for their ability to inhibit HIV replication. Compounds demonstrated significant antiviral activity with minimal cytotoxicity to host cells, suggesting their potential as therapeutic agents in HIV treatment .

Properties

IUPAC Name

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c1-8-7-11(9(2)22-8)14-18-19-15(23-14)17-12(20)10-5-4-6-16-13(10)21-3/h4-7H,1-3H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABNXYJPBCRUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=C(N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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